molecular formula C7H7ClN4O B13173918 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride

5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride

Cat. No.: B13173918
M. Wt: 198.61 g/mol
InChI Key: CPZRIQPULFUQJS-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-4-carboxylic acid hydrazide with cyanogen bromide, followed by cyclization to form the oxadiazole ring. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-4-yl)-1,2,4-triazole: Another heterocyclic compound with a similar structure but different ring system.

    5-(Pyridin-4-yl)-1,2,4-oxadiazole: A closely related compound with a different substitution pattern.

Uniqueness

5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

Molecular Formula

C7H7ClN4O

Molecular Weight

198.61 g/mol

IUPAC Name

5-pyridin-4-yl-1,3,4-oxadiazol-2-amine;hydrochloride

InChI

InChI=1S/C7H6N4O.ClH/c8-7-11-10-6(12-7)5-1-3-9-4-2-5;/h1-4H,(H2,8,11);1H

InChI Key

CPZRIQPULFUQJS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)N.Cl

Origin of Product

United States

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